molecular formula C16H17N3O2S B12186814 1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12186814
M. Wt: 315.4 g/mol
InChI Key: SMADRDXMSDUIBI-UHFFFAOYSA-N
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Description

1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a pyrrole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, which undergoes cyclization with a carboxylic acid derivative to form the thiazole ring.

    Formation of the Pyrrole Ring: The thiazole intermediate is then reacted with an appropriate aldehyde and an amine to form the pyrrole ring through a condensation reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The phenyl group on the thiazole ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrolidine share the pyrrole ring structure.

Uniqueness

1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of functional groups and ring structures, which confer specific biological activities and chemical reactivity not found in simpler thiazole or pyrrole derivatives.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(2-hydroxypropyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C16H17N3O2S/c1-10(20)7-19-8-13(21)14(15(19)17)16-18-12(9-22-16)11-5-3-2-4-6-11/h2-6,9-10,17,20-21H,7-8H2,1H3

InChI Key

SMADRDXMSDUIBI-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O)O

Origin of Product

United States

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